Chroman-7-ol chemical structure and properties
Chroman-7-ol chemical structure and properties
An In-depth Technical Guide to Chroman-7-ol
Introduction
Chroman-7-ol, a heterocyclic organic compound, represents a core structural motif found in a diverse array of biologically active molecules, including tocopherols (Vitamin E) and various flavonoids.[1][2] Its unique architecture, featuring a dihydropyran ring fused to a benzene ring with a hydroxyl group at the 7-position, imparts specific chemical properties that make it a valuable scaffold in medicinal chemistry and drug development.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Chroman-7-ol, tailored for researchers, scientists, and professionals in the field of drug development. The chroman framework is a recurring theme in natural products known for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][3] Understanding the foundational characteristics of Chroman-7-ol is therefore critical for the rational design and synthesis of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
Chroman-7-ol, with the chemical formula C₉H₁₀O₂, consists of a bicyclic system where a benzene ring is fused to a six-membered, oxygen-containing dihydropyran ring. The hydroxyl (-OH) group at the C-7 position of the aromatic ring is a key functional group that significantly influences the molecule's polarity, reactivity, and biological interactions.
The structural arrangement allows for electron delocalization from the oxygen of the hydroxyl group into the aromatic system, which modulates its chemical behavior, particularly in electrophilic aromatic substitution reactions and its antioxidant capacity.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| IUPAC Name | 3,4-dihydro-2H-chromen-7-ol | [5] |
| CAS Number | 35878-41-2 (for a related structure) | [6] |
| XLogP3 | 1.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Note: Data is primarily sourced from PubChem CID 12236542 for the parent Chroman-7-ol structure.[4]
Spectroscopic Profile for Structural Elucidation
The definitive identification and structural confirmation of Chroman-7-ol rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For Chroman-7-ol, both ¹H and ¹³C NMR are essential for assigning the positions of protons and carbons, respectively.[7][8][9]
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the protons on the dihydropyran ring, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region (typically δ 6.5-7.5 ppm). The protons on the saturated portion of the dihydropyran ring (C2, C3, and C4) will appear more upfield, with their chemical shifts and coupling patterns providing information about their connectivity and stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, while the aliphatic carbons of the dihydropyran ring will be found in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10] The IR spectrum of Chroman-7-ol is expected to show characteristic absorption bands:
-
A broad peak in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the phenolic hydroxyl group.
-
Peaks in the 2850-3000 cm⁻¹ range, corresponding to C-H stretching of the aliphatic and aromatic portions of the molecule.
-
Absorptions in the 1500-1600 cm⁻¹ region, characteristic of C=C stretching within the aromatic ring.
-
A strong band around 1200-1300 cm⁻¹, corresponding to the C-O stretching of the ether linkage in the dihydropyran ring and the phenolic C-O bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Chroman-7-ol, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (150.17). The fragmentation pattern can further help in confirming the structure by showing characteristic losses of fragments.
Synthesis and Purification Methodologies
The synthesis of Chroman-7-ol and its derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde or ketone, followed by cyclization.
General Synthetic Workflow
A plausible synthetic route to 7-hydroxychroman-4-one, a closely related precursor, provides a template for accessing the chroman-7-ol core.[11] The reduction of the ketone at the 4-position would yield the desired alcohol.
Caption: General synthetic workflow for Chroman-7-ol.
Detailed Experimental Protocol: Reduction of 7-Hydroxychroman-4-one
This protocol outlines the reduction of the ketone to an alcohol, a common transformation in organic synthesis.
Materials:
-
7-Hydroxychroman-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-hydroxychroman-4-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude Chroman-7-ol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.
Chemical Reactivity and Potential Applications
The chemical reactivity of Chroman-7-ol is dictated by its functional groups: the phenolic hydroxyl group, the aromatic ring, and the dihydropyran ring.
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and can act as a directing group in electrophilic aromatic substitution. Its ability to donate a hydrogen atom also underpins the antioxidant properties of many chroman derivatives.[12]
-
Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and ether oxygen atoms.
-
Dihydropyran Ring: The saturated portion of this ring can be functionalized, although it is generally less reactive than the aromatic part.
Applications in Drug Discovery:
The chroman scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[1][2][3]
-
Antioxidant and Anti-inflammatory Agents: The phenolic hydroxyl group is a key feature for radical scavenging activity. Chroman derivatives have been investigated for their potential in treating diseases associated with oxidative stress and inflammation.[2][12]
-
Anticancer Agents: Certain chroman-based molecules have shown promise as anticancer agents, with mechanisms including the inhibition of key enzymes or signaling pathways involved in cancer progression.[1][3] For instance, some derivatives have been explored as Sirtuin 2 (SIRT2) inhibitors for neurodegenerative disorders.[13][14]
-
Antimicrobial and Antiviral Activities: The chroman nucleus has been incorporated into molecules with significant antimicrobial and antiviral properties.[1][3]
-
Cardiovascular Drugs: The structural similarity to compounds like nebivolol, a beta-blocker, suggests the potential for developing novel cardiovascular drugs based on the chroman scaffold.[1][2]
Safety and Handling
Chroman-7-ol and its derivatives should be handled with appropriate safety precautions in a laboratory setting.[4] Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][15]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[16][17]
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]
Conclusion
Chroman-7-ol is a fundamentally important heterocyclic compound that serves as a cornerstone for the development of a wide range of biologically active molecules. Its straightforward, yet versatile, structure provides a robust scaffold for chemical modification, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics. A thorough understanding of its chemical properties, spectroscopic signature, and synthetic methodologies is essential for any researcher aiming to leverage this privileged structure in drug discovery and development. The continued investigation into the synthesis and biological evaluation of novel Chroman-7-ol derivatives holds significant promise for addressing unmet medical needs.
References
-
ResearchGate. (n.d.). 1 H and 13 C NMR NMR spectroscopic data for compounds 7 and 3. Retrieved from [Link]
-
StuDocu. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chroman-7-ol. PubChem. Retrieved from [Link]
-
Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Polycyclic Aromatic Compounds, 42(5), 2245-2270. Retrieved from [Link]
-
Gomes, A., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 26(13), 3968. Retrieved from [Link]
-
Nielsen, S. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. Retrieved from [Link]
-
Barr, K. J., et al. (2014). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Studies. The Journal of Organic Chemistry, 79(24), 12158-12170. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrocannabinol. Retrieved from [Link]
-
Nielsen, S. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 724-728. Retrieved from [Link]
-
Saponara, S., et al. (2019). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molecules, 24(18), 3294. Retrieved from [Link]
-
Singh, A., & Singh, A. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and their derivatives. ScienceScholar, 4(2), 11899. Retrieved from [Link]
-
Seshadri, T. R., & Varadarajan, S. (1953). Synthetic Experiments in the Benzopyrone Series. Part XXXI. A Synthesis of 7-Hydroxy-chromeno-(3": 4": 2: 3)-chromone. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 784-790. Retrieved from [Link]
- Google Patents. (n.d.). US9198895B2 - Chroman derivatives, medicaments and use in therapy.
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxymethyl-chroman-7-ol. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link]
-
MDPI. (2019). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Retrieved from [Link]
-
ChemBK. (2024). (3R)-3-(2-hydroxy-4-methoxy-phenyl)chroman-7-ol. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 101-120. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trypan blue. Retrieved from [Link]
- Pretsch, E., et al. (2009).
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chroman-7-ol | C9H10O2 | CID 12236542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethoxymethyl-chroman-7-ol | C12H16O3 | CID 67216584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
